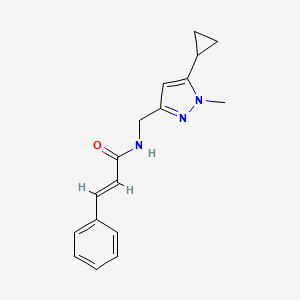

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cinnamamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cinnamamide" is a derivative of cinnamamide, which is a functional group known for its biological activity. Cinnamamide derivatives have been extensively studied due to their potential therapeutic applications. The compound is structurally related to the 5-phenyl-1H-pyrazol derivatives that have been synthesized and evaluated for their biological activities, particularly as tubulin polymerization inhibitors .

Synthesis Analysis

The synthesis of cinnamamide derivatives typically involves the reaction of cinnamic acid or its derivatives with various amines or amides. In the case of N,N-Bis(2-hydroxyethyl) cinnamamide (BHECA), the synthesis was achieved through an ammonolysis reaction of methyl cinnamate with diethanolamine under mild conditions, resulting in a high yield and easy separation . Although the specific synthesis of "N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cinnamamide" is not detailed in the provided papers, similar synthetic routes could be employed, such as the cyclocondensation of N-aryl-3-oxobutanethioamides with 5-amino-3-R-4-R1-pyrazoles .

Molecular Structure Analysis

The molecular structure of cinnamamide derivatives is characterized by the presence of a cinnamamide moiety, which is a conjugated system that can interact with biological targets. The 5-phenyl-1H-pyrazol derivatives, for example, have been docked into the crystal structure of tubulin to determine their probable binding model, suggesting that the cinnamamide moiety plays a crucial role in the interaction with the protein . The presence of additional substituents, such as the cyclopropyl and methyl groups in the pyrazol ring, could further influence the binding affinity and specificity.

Chemical Reactions Analysis

Cinnamamide derivatives can participate in various chemical reactions due to their functional groups. For instance, BHECA can undergo reversible [2+2] cycloaddition under alternating ultraviolet irradiation, demonstrating its photo-responsive nature . The cyclocondensation reactions involving pyrazoles and thioamides lead to the formation of pyrazolo[1,5-a]pyrimidine derivatives, indicating that the cinnamamide derivatives can be versatile intermediates in the synthesis of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of cinnamamide derivatives are influenced by their molecular structure. BHECA was characterized using various analytical techniques such as FT-IR, 1H-NMR, MS, DSC, and TGA, which provided insights into its elemental composition, molecular interactions, and thermal stability . The biological evaluation of the 5-phenyl-1H-pyrazol derivatives revealed that some compounds exhibit potent inhibitory activity against tubulin polymerization, with compound 5j showing superior activity compared to Colchicine . These properties are crucial for the development of cinnamamide derivatives as therapeutic agents.

Scientific Research Applications

Cinnamic Acid Derivatives in Anticancer Research

Cinnamic acid derivatives, including amides, have garnered attention for their potential anticancer properties. The chemical structure of cinnamic acid allows for various modifications, leading to a wide range of biological activities. Research has highlighted the anticancer potential of these derivatives, suggesting their underutilized status despite a long history of medicinal use. Their synthesis and biological evaluation have shown promising antitumor efficacy, which aligns with the interest in derivatives like "N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cinnamamide" for potential anticancer applications (De, Baltas, & Bedos-Belval, 2011).

Pyrazoline Derivatives in Therapeutic Applications

Pyrazolines are recognized for their versatile pharmacological properties, including anticancer activities. These compounds have been synthesized and patented, showing a broad spectrum of biological effects. The therapeutic relevance of pyrazoline derivatives spans antimicrobial, anti-inflammatory, analgesic, and anticancer activities, among others. This suggests that specific compounds like "N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cinnamamide" may hold diverse therapeutic potential, pending further investigation into their specific activities and mechanisms of action (Shaaban, Mayhoub, & Farag, 2012).

properties

IUPAC Name |

(E)-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-20-16(14-8-9-14)11-15(19-20)12-18-17(21)10-7-13-5-3-2-4-6-13/h2-7,10-11,14H,8-9,12H2,1H3,(H,18,21)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQLLUQSDBMWJZ-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C=CC2=CC=CC=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC(=N1)CNC(=O)/C=C/C2=CC=CC=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cinnamamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B2543719.png)

![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2543720.png)

![1-(4-Fluorophenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2543726.png)

![N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2543728.png)

![N-[2-methoxy-4-[3-methoxy-4-[(4-methylbenzoyl)amino]phenyl]phenyl]-4-methylbenzamide](/img/structure/B2543736.png)